

Synthesis of 4-Chloro-1-fluoro-2-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-1-fluoro-2-iodobenzene

Cat. No.: B039392

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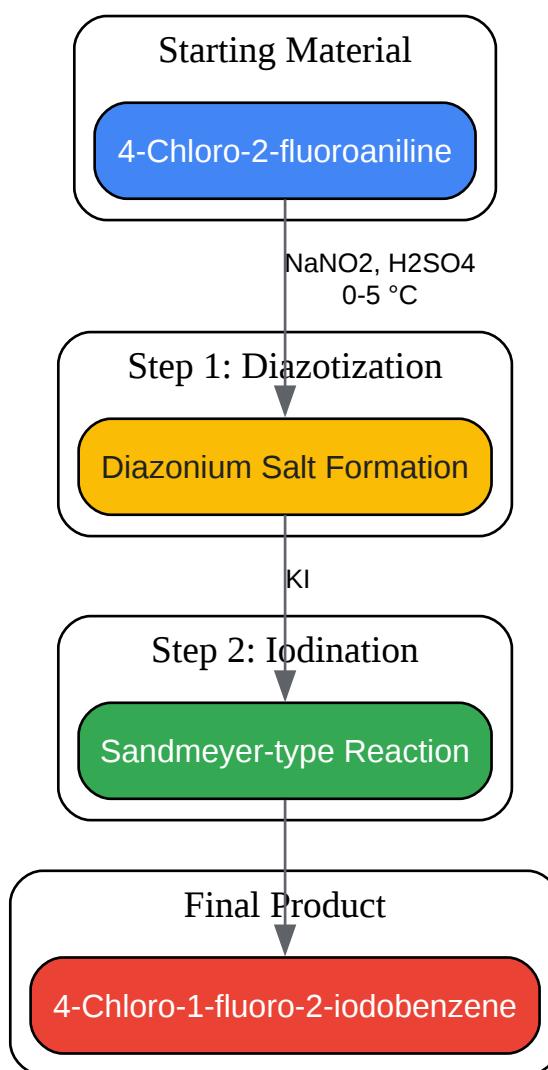
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis pathway for **4-chloro-1-fluoro-2-iodobenzene**, a halogenated aromatic compound with applications in pharmaceutical and agrochemical research. The primary route involves a two-step, one-pot Sandmeyer-type reaction, commencing with the diazotization of 4-chloro-2-fluoroaniline, followed by the introduction of an iodide source. This document provides a comprehensive, hypothetical experimental protocol, supported by quantitative data and process visualizations, to facilitate its replication in a laboratory setting.

Core Synthesis Pathway

The synthesis of **4-chloro-1-fluoro-2-iodobenzene** is most effectively achieved through the diazotization of 4-chloro-2-fluoroaniline. In this process, the primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated *in situ* from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide salt, such as potassium iodide, to yield the desired **4-chloro-1-fluoro-2-iodobenzene**.

Below is a diagram illustrating the logical flow of this synthesis pathway.



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Caption: Overall synthesis pathway for **4-chloro-1-fluoro-2-iodobenzene**.

Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of **4-chloro-1-fluoro-2-iodobenzene**. This procedure is based on established methodologies for similar diazotization-iodination reactions.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	CAS Number
4-Chloro-2-fluoroaniline	145.56	57946-56-2
Sulfuric Acid (98%)	98.08	7664-93-9
Sodium Nitrite	69.00	7632-00-0
Potassium Iodide	166.00	7681-11-0
Diethyl Ether	74.12	60-29-7
Saturated Sodium Bicarbonate Solution	-	-
Saturated Sodium Thiosulfate Solution	-	-
Anhydrous Magnesium Sulfate	120.37	7487-88-9

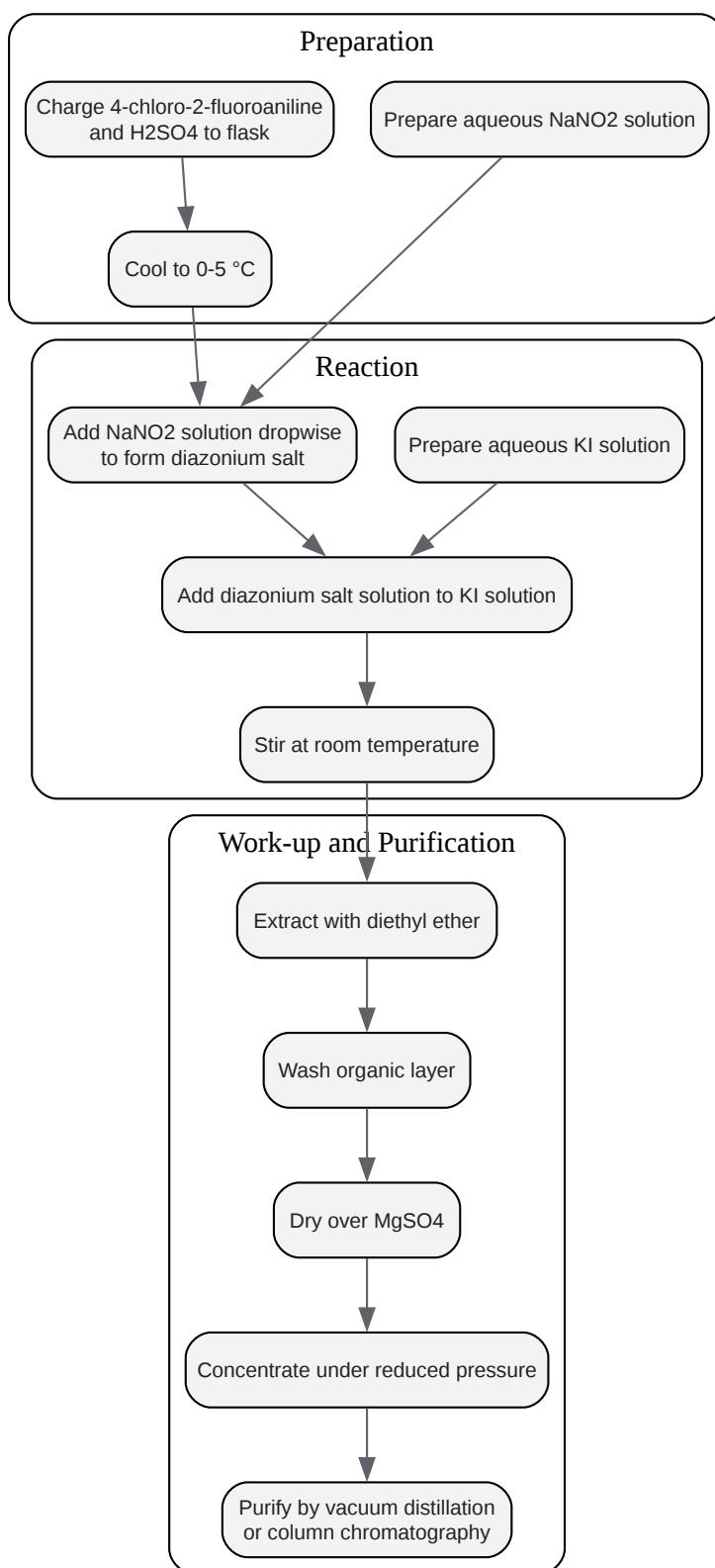
Procedure:

- Preparation of the Diazonium Salt Solution:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluoroaniline (1.0 eq.).
 - Cool the flask in an ice-salt bath to 0-5 °C.
 - Slowly add concentrated sulfuric acid (2.5 eq.) while maintaining the temperature below 10 °C.
 - In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
 - Add the sodium nitrite solution dropwise to the aniline-acid mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
 - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
- Iodination Reaction:

- In a separate, larger beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.
- Cool the potassium iodide solution in an ice bath.
- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude **4-chloro-1-fluoro-2-iodobenzene** can be further purified by vacuum distillation or column chromatography on silica gel.

The following diagram outlines the experimental workflow.

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Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize key quantitative data for the starting material and the final product. Please note that the yield for the synthesis of **4-chloro-1-fluoro-2-iodobenzene** is an estimate based on similar reported reactions and will vary depending on the specific reaction conditions and purification efficiency.

Table 1: Properties of 4-Chloro-2-fluoroaniline (Starting Material)

Property	Value
CAS Number	57946-56-2[1]
Molecular Formula	C ₆ H ₅ CIFN[1]
Molar Mass	145.56 g/mol [1]
Appearance	Liquid
Density	1.311 g/mL at 25 °C
Refractive Index	n _{20/D} 1.56 (lit.)

Table 2: Properties of **4-Chloro-1-fluoro-2-iodobenzene** (Final Product)

Property	Value
CAS Number	116272-42-5[2]
Molecular Formula	C ₆ H ₃ CIFI[2]
Molar Mass	256.44 g/mol [2]
Appearance	Clear colorless to light yellow liquid[3]
Boiling Point	219.3 °C at 760 mmHg[3]
Density	2.008 g/cm ³ [3]
Refractive Index	n _{20/D} 1.606 (lit.)[4]
Estimated Yield	70-85%

Characterization Data

The identity and purity of the synthesized **4-chloro-1-fluoro-2-iodobenzene** can be confirmed using various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃):

- δ 7.62 (dd, J = 8.4, 1.8 Hz, 1H)
- δ 7.05 (dd, J = 8.4, 4.8 Hz, 1H)
- δ 6.89 (t, J = 8.4 Hz, 1H)[5]

¹³C NMR (100 MHz, CDCl₃):

- Chemical shifts for similar iodinated fluorochlorobenzenes suggest characteristic signals in the aromatic region, with the carbon attached to iodine appearing at a lower field. Specific data for the target molecule is not readily available in the searched literature.

IR (liquid film):

- Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, C-F stretching, C-Cl stretching, and C-I stretching are expected.

Mass Spectrometry (EI):

- m/z (%): 256 (M⁺, 100), 129 (M⁺ - I, 52.3)[5]

This technical guide provides a comprehensive overview of the synthesis of **4-chloro-1-fluoro-2-iodobenzene**. Researchers should exercise appropriate safety precautions when handling the reagents and performing the described procedures. The provided protocol serves as a strong foundation for the successful synthesis of this valuable compound.

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